![molecular formula C8H9N3O2 B13239334 [1-Methyl-3-(1,3-oxazol-2-yl)-1H-pyrazol-5-yl]methanol](/img/structure/B13239334.png)
[1-Methyl-3-(1,3-oxazol-2-yl)-1H-pyrazol-5-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-Methyl-3-(1,3-oxazol-2-yl)-1H-pyrazol-5-yl]methanol: is a heterocyclic compound that features both oxazole and pyrazole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-Methyl-3-(1,3-oxazol-2-yl)-1H-pyrazol-5-yl]methanol typically involves the formation of the oxazole and pyrazole rings followed by their coupling. One common method is the van Leusen oxazole synthesis, which uses tosylmethylisocyanides (TosMICs) as key reagents . The pyrazole ring can be synthesized via cyclization reactions involving hydrazines and 1,3-diketones .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of palladium-catalyzed reactions and other metal-catalyzed processes to facilitate the formation of the heterocyclic rings .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxyl group in [1-Methyl-3-(1,3-oxazol-2-yl)-1H-pyrazol-5-yl]methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl group, to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Ethers, esters.
Applications De Recherche Scientifique
Chemistry:
Biology:
Antimicrobial Activity: Derivatives of this compound have shown potential as antimicrobial agents against various bacterial and fungal strains.
Anticancer Activity: Some studies have indicated that the compound may have anticancer properties, making it a candidate for further research in oncology.
Medicine:
Drug Development: The compound’s unique structure makes it a valuable scaffold for the development of new pharmaceuticals.
Industry:
Mécanisme D'action
The mechanism of action of [1-Methyl-3-(1,3-oxazol-2-yl)-1H-pyrazol-5-yl]methanol involves its interaction with various molecular targets. The oxazole and pyrazole rings can interact with enzymes and receptors through hydrogen bonding, π-π stacking, and other non-covalent interactions . These interactions can modulate the activity of the target proteins, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
- [3-(1,3-Oxazol-2-yl)-1H-pyrazol-5-yl]methanol
- [1-Methyl-3-(1,2,4-oxadiazol-2-yl)-1H-pyrazol-5-yl]methanol
- [1-Methyl-3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol
Comparison:
- Structural Differences: While these compounds share a similar core structure, the heteroatoms in the rings (oxygen, nitrogen, sulfur) can significantly influence their chemical and biological properties .
- Biological Activity: The presence of different heteroatoms can lead to variations in biological activity, making each compound unique in its potential applications .
Propriétés
Formule moléculaire |
C8H9N3O2 |
|---|---|
Poids moléculaire |
179.18 g/mol |
Nom IUPAC |
[2-methyl-5-(1,3-oxazol-2-yl)pyrazol-3-yl]methanol |
InChI |
InChI=1S/C8H9N3O2/c1-11-6(5-12)4-7(10-11)8-9-2-3-13-8/h2-4,12H,5H2,1H3 |
Clé InChI |
VAAOQYWMTRTSAX-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CC(=N1)C2=NC=CO2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


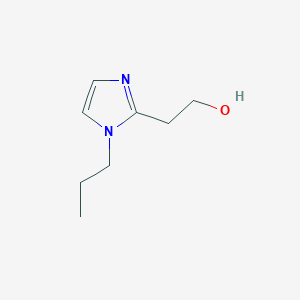
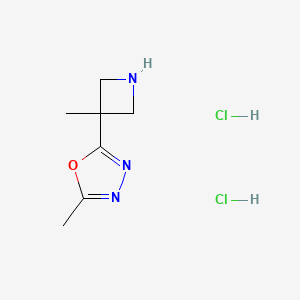

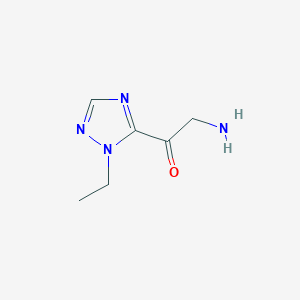
![2-ethyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B13239280.png)
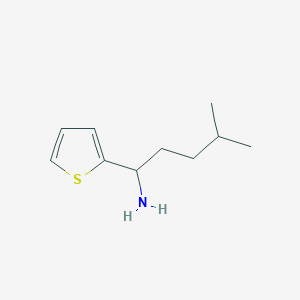
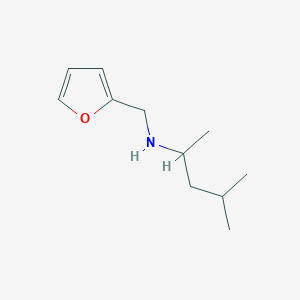
![5-[(2S)-4-[(tert-Butoxy)carbonyl]-2-methylpiperazin-1-yl]pyridine-3-carboxylic acid](/img/structure/B13239288.png)
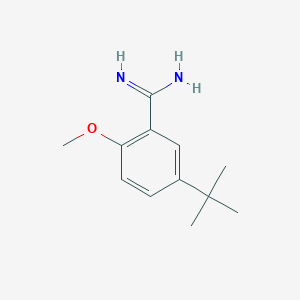
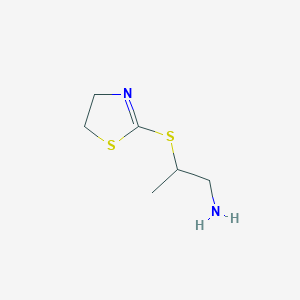

![1-(1-Ethyl-1H-pyrazol-4-yl)-2-azaspiro[3.4]octane](/img/structure/B13239324.png)
![2-[3-(propan-2-yl)-1H-pyrazol-1-yl]phenol](/img/structure/B13239333.png)

